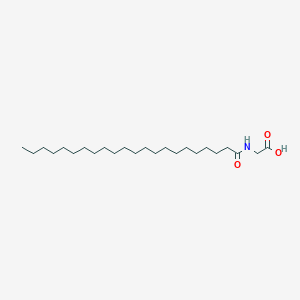

N-docosanoylglycine

Description

Properties

IUPAC Name |

2-(docosanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h2-22H2,1H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPHTLSGFSVOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40613991 | |

| Record name | N-Docosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Behenoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14246-59-4 | |

| Record name | N-Docosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40613991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Pathways of N Docosanoylglycine

Precursor Substrates in N-docosanoylglycine Formation

The synthesis of this compound is dependent on the availability of two primary precursor molecules: an activated very-long-chain fatty acid and an amino acid.

Docosanoyl-CoA, also known as behenoyl-CoA, is the activated form of docosanoic acid (behenic acid), a 22-carbon saturated fatty acid. The activation occurs through the formation of a high-energy thioester bond between the carboxyl group of the fatty acid and the sulfhydryl group of Coenzyme A (CoA). wikipedia.org This activation is a prerequisite for the fatty acid to participate in various metabolic reactions, including its conjugation to glycine (B1666218). wikipedia.orgwikipedia.org Docosanoyl-CoA is classified as a very-long-chain fatty acyl-CoA and its metabolism is crucial for cellular lipid homeostasis. uniprot.orgnih.gov The elongation of shorter-chain fatty acids to form very-long-chain fatty acids like docosanoic acid, and their subsequent activation to acyl-CoAs, primarily occurs at the endoplasmic reticulum membrane. amc.nl

Glycine is the simplest proteinogenic amino acid, featuring a single hydrogen atom as its side chain. nih.gov It is classified as a non-essential amino acid in humans, as it can be synthesized endogenously from other metabolites, primarily the amino acid serine. uniprot.orgmybiosource.com Beyond its role in protein synthesis, glycine serves as a precursor for numerous important biomolecules, including glutathione, purines, and creatine. mybiosource.combioregistry.io In the context of this compound biosynthesis, glycine functions as the acyl group acceptor, providing the amino group that forms an amide bond with the docosanoyl moiety. uniprot.orgnih.gov

Docosanoyl-CoA

Key Enzymatic Catalysis in this compound Synthesis

The conjugation of docosanoyl-CoA and glycine is not a spontaneous reaction but is facilitated by a specific enzyme that ensures the efficient and regulated synthesis of this compound.

The primary enzyme responsible for catalyzing the synthesis of this compound is Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). uniprot.orgresearchgate.net While historically known for its role in conjugating bile acids to glycine and taurine (B1682933) in the liver, research has revealed its broader function in fatty acid metabolism. mybiosource.comnih.govgenecards.org BAAT can conjugate various long-chain and very-long-chain fatty acyl-CoAs to glycine, a function that is important in regulating the intracellular levels of these lipids. uniprot.orgnih.gov The enzyme is expressed strongly in the liver and gallbladder but is also found in other tissues not associated with bile acid synthesis, suggesting a wider physiological role. nih.gov

BAAT exhibits broad substrate specificity, acting on both bile acid-CoAs and a range of fatty acyl-CoAs. mybiosource.comuniprot.org Studies have demonstrated that human BAAT can process saturated acyl-CoAs with chain lengths from C16:0 up to C26:0, which includes docosanoyl-CoA (C22:0). nih.gov The enzyme can utilize both glycine and taurine as amino acid substrates. nih.gov

While specific kinetic data for docosanoyl-CoA is not extensively documented, the enzyme's activity with structurally related long-chain acyl-CoAs provides insight into its catalytic function. For instance, studies on recombinant human BAAT have determined kinetic parameters for other acyl-CoAs, primarily in the context of bile acid conjugation. The enzyme also shows a preference for polyunsaturated fatty acyl-CoAs in forming N-acyl taurines, but it retains the capability to conjugate saturated very-long-chain acyl-CoAs to glycine. nih.gov The peroxisomal localization of BAAT may facilitate its access to very-long-chain acyl-CoAs, which are metabolized in this organelle. amc.nlnih.gov

Table 1: Reported Kinetic Parameters for Human BAAT with Various Substrates

| Acyl-CoA Substrate | Amino Acid Substrate | Km (µM) |

|---|---|---|

| Choloyl-CoA | Glycine | 5800 |

| Choloyl-CoA | Taurine | 1100 |

This table presents a selection of kinetic data from published research to illustrate the enzyme's activity with related substrates. Data is derived from studies referenced in the GeneCards database for BAAT. genecards.org

BAAT belongs to the type I acyl-CoA thioesterase superfamily. nih.gov Its catalytic mechanism relies on a conserved catalytic triad (B1167595) of amino acid residues within its active site. nih.gov Site-directed mutagenesis studies have identified these key residues in human BAAT as Cysteine-235 (Cys-235), Aspartate-328 (Asp-328), and Histidine-362 (His-362). nih.gov

The proposed mechanism involves a nucleophilic attack by the Cys-235 residue on the thioester carbonyl carbon of the docosanoyl-CoA substrate. This forms a covalent acyl-enzyme intermediate, releasing Coenzyme A. Subsequently, the amino group of the glycine substrate attacks the carbonyl carbon of this intermediate, breaking the enzyme-substrate bond and forming the final this compound product through an amide linkage. The His-362 and Asp-328 residues are crucial for activating the cysteine nucleophile and stabilizing the transition states throughout the catalytic cycle.

Structurally, the BAAT enzyme is composed of distinct domains. The N-terminal region contains a seven-stranded β-sandwich structure. ebi.ac.uk The C-terminal domain houses the active site, including the essential catalytic triad. nih.gov This structural arrangement is characteristic of the acyl-CoA thioesterase family to which BAAT belongs. ebi.ac.uk

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 159345 |

| Docosanoyl-CoA | 24892788 |

| Glycine | 750 |

| Coenzyme A | 87642 |

| Taurine | 1123 |

| Cholic Acid | 221493 |

| Choloyl-CoA | 445353 |

| Arachidoyl-CoA | 5282035 |

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT) Activity

Dual Functionality of BAAT as an Acyl-CoA Thioesterase

Beyond its canonical N-acyltransferase activity, BAAT exhibits a dual functionality as an acyl-CoA thioesterase. wikipedia.orguniprot.org This means that in addition to transferring the acyl group to an amino acid, BAAT can also hydrolyze the thioester bond of acyl-CoAs, releasing a free fatty acid and coenzyme A (CoASH). tudublin.ie This thioesterase activity is not limited to bile acid-CoAs but also extends to a range of fatty acyl-CoAs, including long-chain and very-long-chain species. wikipedia.orgresearchgate.net

The human BAAT enzyme has been shown to possess thioesterase activity toward saturated long-chain acyl-CoAs, with a preference for those with chain lengths from C16 to C20. researchgate.net This activity is thought to play a regulatory role in intracellular lipid metabolism by controlling the levels of free fatty acids and their activated acyl-CoA counterparts. uniprot.org The ability of BAAT to hydrolyze long-chain acyl-CoAs suggests a potential mechanism for modulating the availability of substrates for various metabolic pathways, including the synthesis of N-acyl amino acids. tudublin.ie The competition between the N-acyltransferase and thioesterase activities of BAAT likely influences the metabolic fate of long-chain acyl-CoAs within the cell.

Glycine N-Acyltransferase-Like 2 (GLYATL2) and Related N-Acylglycine Synthetases

The Glycine N-acyltransferase-Like (GLYATL) family of enzymes represents another significant pathway for the biosynthesis of N-acylglycines. Among this family, Glycine N-acyltransferase-Like 2 (GLYATL2) has been specifically identified as a key enzyme in the production of various N-acylglycines in humans. nih.gov

Recombinant human GLYATL2 has been demonstrated to efficiently catalyze the conjugation of a variety of medium- and long-chain acyl-CoAs with glycine. nih.gov Its substrates include arachidonoyl-CoA and other saturated and unsaturated fatty acyl-CoAs with chain lengths ranging from C8:0 to C18:0. uniprot.orgprospecbio.com Notably, GLYATL2 displays a preference for oleoyl-CoA as its acyl donor. uniprot.orgprospecbio.com The enzyme is highly specific for glycine as the amino acid acceptor and does not show activity with other amino acids like serine or alanine (B10760859). uniprot.org The characterization of hGLYATL2 has provided a direct enzymatic pathway for the synthesis of a diverse array of N-acylglycines, thereby expanding our understanding of the biosynthesis of these bioactive lipids. nih.govnih.gov

While the prompt focuses on this compound, it is worth noting that in addition to BAAT and GLYATL2, other related acyltransferases may contribute to the broader landscape of N-acyl amino acid synthesis. For instance, in mice, two other enzymes related to BAAT, known as Acyl-CoA:amino acid N-acyltransferase 1 and 2 (Acnat1 and Acnat2), are involved in the conjugation of fatty acids to taurine. tudublin.ie

Cellular and Tissue Distribution of this compound Biosynthetic Enzymes

The cellular and tissue distribution of the enzymes responsible for this compound biosynthesis dictates the sites of its production within the body. Both BAAT and GLYATL2 exhibit distinct expression patterns.

Bile acid-CoA:amino acid N-acyltransferase (BAAT) is predominantly expressed in the liver, which aligns with its primary role in bile acid conjugation. wikipedia.orgnih.gov It is also found in the gallbladder mucosa and pancreas. uniprot.org Within hepatocytes, BAAT is localized to both the peroxisomes and the cytosol. wikipedia.org This subcellular distribution suggests that BAAT can act on acyl-CoA pools in different cellular compartments. In mice, BAAT expression is also strong in the kidney and intestine. researchgate.net

Glycine N-acyltransferase-Like 2 (GLYATL2) displays a different tissue distribution. The highest levels of GLYATL2 mRNA expression in humans are found in the salivary gland and trachea. nih.govsinobiological.com It is also detected in the thyroid gland, spinal cord, prostate, lung, and fetal brain. nih.govsinobiological.com At the cellular level, GLYATL2 is localized to the endoplasmic reticulum. nih.gov This distinct expression pattern from BAAT suggests that GLYATL2 may be responsible for the synthesis of N-acylglycines in specific tissues where BAAT is not prominently expressed, potentially serving unique physiological functions in those locations.

The following table summarizes the key characteristics of the primary enzymes involved in this compound biosynthesis:

| Enzyme | Primary Function | Substrate Specificity (Acyl-CoA) | Amino Acid Specificity | Cellular Localization | Primary Tissue Distribution (Human) |

| BAAT | Bile acid and fatty acid conjugation | Bile acid-CoAs, Long-chain acyl-CoAs | Glycine, Taurine | Peroxisome, Cytosol | Liver, Gallbladder, Pancreas |

| GLYATL2 | N-acylglycine synthesis | Medium and long-chain acyl-CoAs (C8-C18) | Glycine | Endoplasmic Reticulum | Salivary gland, Trachea, Thyroid gland, Spinal cord, Prostate, Lung |

Metabolic Integration and Biochemical Roles of N Docosanoylglycine

Interplay with Long-Chain and Very Long-Chain Fatty Acid Metabolism

N-docosanoylglycine is intrinsically linked to the metabolism of long-chain and very-long-chain fatty acids (VLCFAs). Its formation and degradation are tied to cellular mechanisms that manage the flux and concentration of these essential molecules. VLCFAs, defined as fatty acids with 22 or more carbons, are crucial components of cellular lipids and precursors for signaling molecules. nih.gov Their metabolism, which involves unique enzymatic pathways, is vital for maintaining cellular health, with disruptions leading to various inherited diseases. nih.gov

The conjugation of fatty acids with glycine (B1666218) to form N-acylglycines (NAGlys), such as this compound, is a key process in maintaining the balance of free fatty acids within cells. acs.org This process serves as a detoxification pathway, converting potentially toxic accumulations of fatty acid metabolites into less toxic, more water-soluble NAGlys that can be excreted in urine. acs.org

The intracellular transport of long-chain fatty acids (LCFAs) is a complex process mediated by various proteins, including fatty acid transport proteins (FATPs), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid translocase (FAT/CD36). imrpress.comresearchgate.net Once inside the cell, fatty acids are activated to their acyl-CoA form. imrpress.comaocs.org The formation of this compound from docosanoyl-CoA and glycine is catalyzed by specific enzymes, such as glycine N-acyltransferase (GLYAT) and potentially its long-chain-specific isoforms. sigmaaldrich.comusf.eduuniprot.org This conjugation is a mechanism to regulate the levels of non-esterified VLCFAs. ebi.ac.uk The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which is primarily cytosolic, plays a significant role in this process, helping to protect cells from the toxicity of accumulated unconjugated VLCFAs. ebi.ac.uk

Nuclear receptors like peroxisome proliferator-activated receptors (PPARs) act as sensors for free fatty acids and regulate the expression of proteins involved in lipid uptake, transport, and metabolism to maintain homeostasis. scirp.orgfrontiersin.org The balance between lipogenesis (fat storage) and lipolysis (fat breakdown) is critical, and dysregulation can lead to an overflow of free fatty acids in circulation. mdpi.com The synthesis of N-acylglycines represents an effective method to eliminate this excess. acs.org

Table 1: Key Proteins in Fatty Acid Transport and Metabolism

| Protein Family | Specific Members | Function | Reference(s) |

| Fatty Acid Transporters | FAT/CD36, FATP1-6, FABPpm | Facilitate the uptake of LCFAs across the plasma membrane. imrpress.comresearchgate.netaocs.org | imrpress.comresearchgate.netaocs.org |

| Fatty Acid-Binding Proteins | FABPs | Transport LCFAs within the cytoplasm to specific organelles for metabolism. imrpress.comfrontiersin.org | imrpress.comfrontiersin.org |

| Acyl-CoA Synthetases | ACSLs, FATPs | Activate fatty acids by converting them to acyl-CoA esters. imrpress.comaocs.org | imrpress.comaocs.org |

| N-Acyltransferases | GLYAT, BAAT, GLYATL3 | Catalyze the conjugation of acyl-CoAs with glycine to form N-acylglycines. usf.eduebi.ac.ukuniprot.org | usf.eduebi.ac.ukuniprot.org |

While beta-oxidation in mitochondria and peroxisomes is the primary pathway for fatty acid catabolism, omega (ω)-oxidation provides an alternative route, particularly for VLCFAs like docosanoic acid (C22:0). wikipedia.orgnih.govwikipedia.org This process occurs in the endoplasmic reticulum of liver and kidney cells. wikipedia.orgallen.in It involves the oxidation of the terminal methyl (omega) carbon of the fatty acid. wikipedia.org

The ω-oxidation of docosanoic acid proceeds through several enzymatic steps:

Hydroxylation : The first and rate-limiting step is the hydroxylation of the ω-carbon, catalyzed by cytochrome P450 enzymes (from the CYP4A and CYP4F subfamilies). wikipedia.orgebi.ac.ukresearchgate.net This reaction uses molecular oxygen and NADPH to form ω-hydroxy-docosanoic acid (22-hydroxy-docosanoic acid). ebi.ac.ukresearchgate.net

Oxidation to Aldehyde : The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.orgresearchgate.net

Oxidation to Dicarboxylic Acid : Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of a dicarboxylic acid (docosanedioic acid). wikipedia.orgebi.ac.ukresearchgate.net

Studies on rat liver microsomes have shown that docosanoic acid is a substrate for this ω-oxidation system, producing both the hydroxylated intermediate and the final dicarboxylic acid. ebi.ac.ukresearchgate.net This pathway becomes more significant when β-oxidation is impaired. wikipedia.org The resulting dicarboxylic acids are more water-soluble, facilitating their excretion. libretexts.org The formation of this compound involves the parent fatty acid, docosanoic acid, which itself is a substrate for these ω-oxidation enzymes. ebi.ac.uk

Regulation of Intracellular Free Fatty Acid Homeostasis

Contribution to Bile Acid Metabolism and Conjugation Processes

The synthesis of this compound is linked to bile acid metabolism through the action of a key enzyme: bile acid-CoA:amino acid N-acyltransferase (BAAT). ebi.ac.ukuniprot.org In the liver, BAAT's primary role is to catalyze the conjugation of bile acids (like cholic acid and chenodeoxycholic acid) with the amino acids glycine or taurine (B1682933). uniprot.orgfrontiersin.orgthebileacidsexpert.com This amidation is a critical step, as it increases the water solubility and detergent properties of bile acids, which is essential for the digestion and absorption of lipids and fat-soluble vitamins. uniprot.orguniprot.org

However, research has revealed that BAAT has a broader substrate specificity than previously thought. ebi.ac.uk Recombinant human BAAT (hBACAT) can hydrolyze long-chain and very-long-chain saturated acyl-CoAs (from C16:0 to C26:0) and, crucially, can also conjugate these fatty acids to glycine. ebi.ac.uk Mass spectrometry has confirmed that hBACAT catalyzes the formation of N-acylglycines, including those with very long acyl chains. ebi.ac.uk

This dual functionality suggests that BAAT plays a role not only in the enterohepatic circulation of bile acids but also in regulating the intracellular levels of VLCFAs. ebi.ac.ukuniprot.org The enzyme is highly expressed in the liver and gallbladder but is also found in tissues not directly related to bile acid transport, supporting its role in fatty acid homeostasis. ebi.ac.uk Therefore, the formation of this compound can be seen as a parallel function of the bile acid conjugation machinery, providing a mechanism to manage cellular VLCFA levels. ebi.ac.uk

This compound as a Constituent of the Endogenous N-Acylglycine Lipidome

This compound belongs to a large and diverse class of lipid signaling molecules known as N-acyl amino acids, and more specifically, N-acylglycines (NAGlys). mdpi.comnih.gov This family of molecules is widely distributed in mammalian tissues, including the central nervous system, and participates in various physiological processes. mdpi.comavantiresearch.com NAGlys are structurally related to endocannabinoids like anandamide (B1667382) and are considered an important class of cell-signaling lipids. usf.edumdpi.comnih.gov

The biosynthesis of NAGlys generally occurs via the conjugation of an acyl-CoA with glycine. avantiresearch.comhmdb.ca This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or related enzymes. sigmaaldrich.comuniprot.org While GLYAT itself shows a preference for short-chain acyl-CoAs, specific isoforms such as glycine N-acyltransferase-like 3 (GLYATL3) have been identified as being responsible for the formation of long-chain N-acylglycines. usf.edunih.gov As discussed previously, the bile acid conjugating enzyme BAAT also contributes to the synthesis of long and very-long-chain NAGlys. ebi.ac.uk

The degradation of N-acylglycines is primarily carried out by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to release the free fatty acid and glycine. nih.govnih.gov The balance between synthesis by GLYAT/BAAT and degradation by FAAH determines the cellular concentrations of these bioactive lipids. usf.edunih.gov this compound, as a member of this lipidome, is thus part of a complex network of synthesis and degradation pathways that regulate a wide array of cellular signals and metabolic functions. mdpi.comnih.gov

Biological Functions and Molecular Mechanisms of Action of N Docosanoylglycine Non Clinical Perspectives

Putative Signaling Pathways and Receptor Interactions

The signaling mechanisms of N-acylglycines, including N-docosanoylglycine, are thought to involve interactions with various cellular receptors, most notably G-protein coupled receptors (GPCRs).

G-Protein Coupled Receptor Modulation by N-Acylglycines

N-acylglycines are recognized as a class of signaling lipids that can activate G-protein coupled receptors. nih.govrhea-db.org Research has shown that specific N-acylglycines can act as ligands for several GPCRs involved in metabolic regulation, such as GPR40/FFAR1, GPR55, GPR119, and GPR120/FFAR4. researchgate.netnih.gov For instance, N-oleoyl glycine (B1666218) and N-arachidonoyl glycine have been identified as agonists for these receptors, stimulating glucagon-like peptide-1 (GLP-1) secretion in cellular models. researchgate.net The actions of many fatty acyl glycines are presumed to be mediated through GPCRs. usf.edu

Other Cellular Receptor Engagement and Ligand-Binding Studies

While direct ligand-binding studies for this compound are not extensively detailed in the available literature, the broader family of N-acyl amides, to which it belongs, are known to interact with various receptors. For example, N-arachidonoyl ethanolamine (B43304) (anandamide) interacts with cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid type-1 (TRPV1) receptor. Some N-acyl amides have been shown to modulate the activity of TRP ion channels indirectly through GPCR-mediated pathways rather than direct ligand binding.

Ligand-binding assays are a important for studying the interaction between a molecule and its receptor target. oncodesign-services.com These assays can determine the affinity and specificity of the binding. oncodesign-services.comphotophysics.com Techniques such as radioligand binding assays and fluorescence-based assays are commonly employed for this purpose. oncodesign-services.combmglabtech.com

Influence on Cellular Processes and Physiological Events

N-acylglycines are implicated in a variety of cellular processes, from cell adhesion and motility to immune modulation.

Implications for Cell Adhesion, Motility, and Migration

The regulation of cell adhesion and motility is a complex process crucial for events like neural crest cell migration. nih.govnih.gov It involves a delicate balance of activities from molecules like cadherins and RhoGTPases. nih.gov Glycosylation of cell surface proteins, such as fibronectin, has been shown to play a significant role in mediating cell-matrix interactions, which in turn controls cell adhesion and migration. oncotarget.com The glycocalyx, a layer of sugar moieties on the cell surface, can function as an independent adhesion system. biorxiv.org

Effects on Ion Channel Regulation and Intracellular Signaling Cascades

Ion channels are critical for a multitude of cellular functions, including the propagation of signaling pathways. thno.org The flow of ions like Ca2+ through these channels can trigger various intracellular signaling cascades. thno.orgresearchgate.net Some N-acyl amides have been found to modulate ion channels. For example, N-palmitoyl glycine has been shown to induce calcium influx, an effect that is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled mechanism. Furthermore, N-arachidonoyl l-serine (B559523) has been observed to augment N-type Ca2+ channel currents in a G-protein independent manner. physiology.org The regulation of ion channels in immune cells, such as macrophages, is crucial for their function and the inflammatory response. mdpi.comfrontiersin.org

Involvement in Immune Response and Anti-inflammatory Effects (general N-acylglycine context)

The N-acylglycine family of lipids has been associated with anti-inflammatory and immunomodulatory effects. nih.govnih.gov Glycine itself is known to have anti-inflammatory properties by modulating the function of immune cells and inhibiting the production of pro-inflammatory cytokines. nih.govirjmets.comresearchgate.net Glycine derivatives may enhance these effects. irjmets.com For instance, some glycine derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. irjmets.com The expression of enzymes that synthesize N-acylglycines in tissues like the skin and lung suggests a potential role for these lipids in barrier function and the immune response. nih.gov

Identification of Molecular Targets and Protein Interactions

The biological activity of this compound, a member of the N-acyl amino acid family, is predicated on its interactions with specific proteins, including enzymes and transporters. These interactions govern its synthesis, degradation, and movement across cellular membranes, thereby influencing its physiological roles.

Enzyme Binding and Allosteric Modulation

The formation and metabolism of this compound are catalyzed by specific enzymes. The primary synthesis pathway involves the conjugation of docosanoic acid (as its coenzyme A thioester) with glycine.

One of the key enzymes identified in the synthesis of N-acyl amino acids is Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT). genecards.orgwikipedia.org This liver enzyme catalyzes the transfer of an acyl group from a fatty acyl-CoA to an amino acid. genecards.orguniprot.org Specifically, the reaction for this compound synthesis is:

Docosanoyl-CoA + Glycine → this compound + CoA genecards.org

This enzymatic reaction underscores a direct binding interaction between the substrates (docosanoyl-CoA and glycine) and the active site of BAAT. genecards.org The BAAT enzyme is part of a broader family of glycine N-acyltransferases (GLYAT). nih.gov Research on other members of this family, such as glycine N-acyltransferase-like 2 (GLYATL2), has shown that these enzymes can synthesize various N-acyl glycines, with a preference for specific fatty acyl-CoAs. mdpi.com For instance, recombinantly expressed hGLYATL2 efficiently conjugates medium- and long-chain acyl-CoAs to glycine, with a preference for oleoyl-CoA. mdpi.com This suggests that the long docosanoyl chain of this compound fits within the substrate-binding pocket of such enzymes. The preference of some enzymes for longer-chain substrates is attributed to more extensive hydrophobic interactions within the binding cavity.

The degradation of N-fatty acylglycines can occur via hydrolysis, breaking the amide bond to release the constituent fatty acid and glycine. nih.gov Fatty Acid Amide Hydrolase (FAAH) is a key enzyme involved in the degradation of many fatty acid amides, although its specific activity on this compound is not extensively documented. nih.gov

Currently, there is a lack of specific research findings in the public domain regarding the allosteric modulation of any enzyme by this compound. Allosteric modulation involves a compound binding to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. While a theoretical possibility, direct evidence for this compound acting as an allosteric modulator has not been reported.

Table 1: Enzymes Involved in N-acylglycine Metabolism

| Enzyme | Gene | Role in Metabolism | Substrate Preference/Notes |

|---|---|---|---|

| Bile Acid-CoA:Amino Acid N-Acyltransferase | BAAT | Synthesis | Catalyzes the conjugation of acyl-CoAs with glycine or taurine (B1682933). genecards.orguniprot.org Directly implicated in this compound synthesis. genecards.org |

| Glycine N-acyltransferase-like 2 | GLYATL2 | Synthesis | Synthesizes various N-acyl glycines from acyl-CoAs and glycine. mdpi.com Prefers long-chain acyl-CoAs like oleoyl-CoA. mdpi.com |

Transporter Interactions and Cellular Uptake Mechanisms

The transport of this compound across cell membranes is a critical step for its biological activity and metabolism. While direct studies on this compound are limited, research on related long-chain N-acyl amino acids and long-chain fatty acids (LCFAs) provides insight into potential mechanisms.

Transporter Interactions: Studies on other N-acylglycines have identified interactions with specific transporters. For example, N-arachidonoylglycine and N-oleoylglycine are known inhibitors of the glycine transporter 2 (GLYT2), a protein responsible for the reuptake of glycine in the nervous system. nih.govmdpi.com Given the structural similarity, it is plausible that this compound could interact with similar amino acid or lipid transporters, but specific affinities and inhibitory constants have not been determined.

Cellular Uptake Mechanisms: The cellular uptake of LCFAs, the parent molecules of N-acylglycines, involves several mechanisms, including both passive diffusion and protein-mediated transport. nih.govimrpress.comresearchgate.net These mechanisms are essential for moving the hydrophobic fatty acid chain across the plasma membrane.

Passive Diffusion: The lipid nature of the docosanoyl chain allows for the possibility of passive diffusion across the lipid bilayer of the cell membrane. researchgate.net

Protein-Mediated Transport: A more efficient and regulated uptake is facilitated by a suite of membrane proteins. nih.govimrpress.com Key proteins involved in LCFA transport include:

Fatty Acid Translocase (FAT/CD36): A major transporter that facilitates the uptake of LCFAs into cells. nih.govresearchgate.net

Fatty Acid Transport Proteins (FATPs): A family of proteins that not only transport LCFAs across the membrane but also possess acyl-CoA synthetase activity, which "traps" the fatty acid inside the cell by converting it to its CoA ester. nih.govresearchgate.net

Fatty Acid Binding Proteins (FABPs): These proteins, both at the plasma membrane (FABPpm) and in the cytoplasm (FABPc), bind to LCFAs, increasing their solubility and directing them to specific organelles for metabolism. nih.govimrpress.com

Once inside the cell, this compound, like other lipids, would likely be shuttled by cytoplasmic fatty acid binding proteins to its site of action or metabolism. imrpress.com While these general LCFA uptake pathways are well-established, their specific involvement in the transport of this compound requires direct experimental validation.

Table 2: Potential Transporters and Proteins in Cellular Uptake

| Protein/Mechanism | General Function | Relevance to this compound |

|---|---|---|

| Glycine Transporter 2 (GLYT2) | Reuptake of glycine at synapses. | Other N-acylglycines are known inhibitors. nih.govmdpi.com Potential target for interaction. |

| Passive Diffusion | Movement across the lipid bilayer down a concentration gradient. | Plausible due to the long, hydrophobic docosanoyl chain. researchgate.net |

| FAT/CD36 | Facilitates translocation of LCFAs across the plasma membrane. | A likely transporter due to the long-chain fatty acid component. nih.govresearchgate.net |

| FATP Family | Transport and activation (acyl-CoA synthesis) of LCFAs. | A potential pathway for cellular uptake and metabolic trapping. nih.govresearchgate.net |

Research Methodologies and Advanced Analytical Approaches for N Docosanoylglycine

Synthetic Strategies for N-docosanoylglycine Production

The generation of this compound for research purposes can be achieved through chemoenzymatic and purely organic synthetic routes. These strategies are crucial for producing the compound itself, as well as its structural analogs and isotopically labeled versions for use as standards in quantitative studies.

Chemoenzymatic synthesis combines the precision of biological catalysts with the practicality of chemical methods. For this compound, this approach primarily involves enzymes that catalyze the formation of an amide bond between a fatty acid derivative and glycine (B1666218).

One of the key enzymes identified for this purpose is Bile acid-CoA:amino acid N-acyltransferase (BAAT). genecards.org This enzyme, found in the liver, facilitates the conjugation of bile acids with glycine or taurine (B1682933) as a crucial step in bile acid metabolism. uniprot.org Importantly, its catalytic activity is not limited to bile acids. Recombinant human and rat BAAT have been shown to catalyze the reaction between docosanoyl-CoA and glycine to directly produce this compound. genecards.orguniprot.orguniprot.org

Another family of enzymes, glycine N-acyltransferase-like (GLYATL) enzymes, is also implicated in the biosynthesis of long-chain N-acylglycines. nih.gov Specifically, GLYATL3 has been identified as a long-chain specific glycine-conjugating enzyme. researchgate.netnih.gov Studies using siRNA knockdown of GLYATL3 in neuroblastoma cells showed a significant decrease in the levels of various long-chain N-acylglycines, establishing its major role in their formation. researchgate.netresearchgate.net While GLYATL2 has shown a preference for oleoyl-CoA, these findings suggest that recombinant GLYATL enzymes could be employed in bioreactors to synthesize this compound and its analogs from the corresponding long-chain fatty acyl-CoAs and glycine. mdpi.com

The general enzymatic reaction is as follows: Docosanoyl-CoA + Glycine → this compound + CoA uniprot.orguniprot.org

This biocatalytic approach offers high specificity and stereoselectivity under mild reaction conditions, making it an attractive method for producing biologically relevant molecules.

Organic synthesis provides a versatile platform for producing this compound and, crucially, its structural analogs which are essential for structure-activity relationship (SAR) studies. By varying the fatty acid chain or the amino acid component, a wide library of related compounds can be created.

A general method for synthesizing N-acyl glycines involves the direct condensation of a fatty acid with a glycine derivative. scielo.br One reported synthesis, used for producing N-acyl glycine surfactants from palm oil, can be adapted for this compound. scielo.br The process involves heating the sodium salt of glycine with docosanoic acid (or its ester derivative, docosanoyl chloride, for higher reactivity) in the presence of a catalyst.

A representative synthetic protocol is as follows:

Glycine is converted to its sodium salt using a base like sodium methoxide.

The glycine sodium salt is suspended in a flask with docosanoic acid.

The mixture is heated to a high temperature (e.g., 160°C) and stirred for several hours to drive the condensation reaction. scielo.br

After cooling, the reaction mixture is treated with water and acidified with a mineral acid, such as hydrochloric acid (HCl).

The acidification protonates the carboxylate group, causing the final this compound product to precipitate out of the aqueous solution as a solid, which can then be collected by filtration. scielo.br

This route allows for the synthesis of isomers by starting with different amino acids (e.g., alanine (B10760859) instead of glycine to produce N-docosanoylalanine) or analogs using different fatty acids (e.g., arachidonic acid to produce N-arachidonoylglycine).

Chemoenzymatic Synthesis Using Recombinant Enzymes

Advanced Detection and Quantification Techniques in Biological Matrices

Identifying and quantifying this compound in biological samples like plasma, brain tissue, or cell cultures is challenging due to its low endogenous concentrations and the complexity of the lipidome. This requires highly sensitive and specific analytical workflows, beginning with meticulous sample preparation and culminating in advanced chromatographic separation and detection.

The primary goal of sample preparation is to efficiently extract this compound from the biological matrix while removing interfering substances like proteins, salts, and more abundant lipids. Liquid-liquid extraction (LLE) is a common and effective method for this purpose. A robust LLE protocol, adapted from methods used for the closely related N-oleoyl glycine, can be employed. nih.gov

A typical LLE protocol involves the following steps:

Homogenization: The tissue or cell sample is homogenized in a solvent mixture, often methanol, to disrupt cellular structures and denature proteins.

Extraction: A biphasic solvent system is created by adding chloroform (B151607) and water (or an acidic buffer). The lipids, including this compound, partition into the lower organic (chloroform) phase, while polar metabolites and cellular debris remain in the upper aqueous/methanol phase.

Internal Standard Spiking: To correct for extraction inefficiency and matrix effects during analysis, a known quantity of a deuterated internal standard (e.g., a commercially available labeled N-acyl glycine like N-arachidonoylglycine-d8) is added to the sample before extraction. nih.govnih.gov

Phase Separation & Collection: The mixture is centrifuged to achieve clear separation of the layers. The lower organic phase containing the lipids is carefully collected.

Drying and Reconstitution: The collected organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a small volume of a solvent compatible with the subsequent chromatographic analysis (e.g., methanol/acetonitrile).

For further purification, solid-phase extraction (SPE) can be used. After the initial LLE, the extract can be passed through an SPE cartridge (e.g., C18) to separate lipids based on polarity, providing a cleaner sample for analysis. nih.gov

Chromatography is essential for isolating this compound from other co-extracted lipids prior to detection. High-performance liquid chromatography (HPLC) is the technique of choice for this application.

Reversed-phase HPLC (RP-HPLC) is the most common separation mode for lipids like N-acyl amino acids. In RP-HPLC, a nonpolar stationary phase (the column) is used with a polar mobile phase. Due to its long C22 alkyl chain, this compound is highly nonpolar and will be strongly retained on the column, allowing for excellent separation from more polar lipids.

The development of a validated HPLC method is critical for reliable quantification. The method is typically coupled with tandem mass spectrometry (HPLC-MS/MS) for its superior sensitivity and specificity. nih.gov A method for this compound would be based on established protocols for similar long-chain N-acyl amino acids. nih.govresearchgate.net

A typical set of HPLC-MS/MS parameters is detailed in the table below.

| Parameter | Description |

| HPLC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system for high resolution and speed. |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size). |

| Mobile Phase A | Water with a small amount of additive (e.g., 0.1% formic acid or 2 mM ammonium (B1175870) acetate) to improve ionization. |

| Mobile Phase B | Acetonitrile/Isopropanol mixture (e.g., 90:10, v/v) with the same additive. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, rapidly increasing the percentage of Mobile Phase B to elute the highly retained this compound. For example: 0-1 min, 30% B; 1-10 min, ramp to 100% B; 10-12 min, hold at 100% B; 12-13 min, return to 30% B; 13-15 min, re-equilibrate. |

| Injection Volume | 5 - 10 µL. |

| Column Temperature | 40 - 50 °C to improve peak shape and reduce viscosity. |

| MS Detector | Triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for N-acyl amino acids. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The mass spectrometer is set to monitor the specific transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion. |

Method Validation: For the method to be considered reliable, it must be validated for linearity, accuracy, precision, and recovery. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction. nih.govnih.gov

Chromatographic Separation Methods for this compound Isolation

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound, like other N-acylglycines, is a polar and non-volatile molecule due to its carboxylic acid and amide functional groups. Therefore, its analysis by GC requires a chemical modification step known as derivatization to increase its volatility and thermal stability. sigmaaldrich.comphenomenex.blog

The most common derivatization strategy is silylation , which replaces the active hydrogen atoms on the carboxyl and amide groups with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comphenomenex.blogresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comnih.gov The resulting silylated derivative of this compound is significantly more volatile and less prone to thermal degradation, allowing it to be analyzed effectively by GC. researchgate.netnih.gov

Once derivatized, the sample is injected into a GC system, typically equipped with a capillary column (e.g., DB-5MS), and coupled to a mass spectrometer (GC-MS). oup.comx-mol.net This combination allows for the separation of the derivatized this compound from other components in the sample, followed by its identification and quantification based on its mass spectrum and retention time. nih.gov

Table 1: Common Derivatization Reagents for GC Analysis of N-Acylglycines

| Reagent Name | Abbreviation | Derivative Group | Target Functional Groups |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Carboxyl, Amide, Hydroxyl |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Carboxyl, Amide, Hydroxyl |

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is the cornerstone of N-acylglycine analysis due to its unparalleled sensitivity and specificity. It is used for both the definitive identification and precise quantification of compounds like this compound in complex biological samples.

Tandem mass spectrometry (MS/MS) is a highly specific technique where ions of a selected mass-to-charge ratio (m/z), known as precursor ions, are isolated and fragmented to produce product ions. core.ac.uknih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. ucdavis.edu For this compound, fragmentation would typically occur at the amide bond, yielding fragments corresponding to the docosanoyl acyl chain and the glycine moiety, providing definitive structural confirmation.

For quantitative studies, Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is the gold standard. oup.comx-mol.netacs.org This targeted approach, typically performed on a triple quadrupole mass spectrometer, involves monitoring a specific, high-intensity transition from a precursor ion to a product ion. x-mol.netucd.ie This method provides exceptional sensitivity and selectivity, enabling the accurate quantification of this compound even at very low concentrations in complex mixtures, by filtering out background noise from other co-eluting compounds. oup.comucd.ie

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile biomolecules like this compound. creative-proteomics.comnih.gov It is the most common ionization source used in conjunction with liquid chromatography-mass spectrometry (LC-MS) for the analysis of N-acylglycines. researchgate.netacs.orgresearchgate.netnih.gov

In ESI, a liquid sample is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the ions (e.g., protonated or deprotonated this compound) are released into the gas phase and directed into the mass spectrometer for analysis. creative-proteomics.comnih.gov Because ESI is a gentle process, it minimizes fragmentation of the parent molecule, preserving it for MS/MS analysis. creative-proteomics.com This technique is routinely used for profiling a wide range of N-acylglycines in biological fluids such as plasma and urine. researchgate.netnih.gov The coupling of liquid chromatography with ESI-MS/MS (LC-ESI-MS/MS) provides a robust platform for the comprehensive separation, identification, and quantification of N-acylglycines. nih.govcreative-biolabs.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Targeted Quantification

Spectroscopic and Immunoanalytical Methods for Detection

While mass spectrometry is the predominant analytical tool, other methods can be applied to the study of N-acylglycines.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) has been successfully used for the qualitative and quantitative analysis of various acylglycines in urine. A key advantage of NMR is that it is non-destructive and typically requires minimal sample preparation, with no need for chemical derivatization. researchgate.net It provides detailed structural information, and by building a library of spectra for known acylglycines, it can be used to identify and quantify these metabolites in biological samples. However, NMR is generally less sensitive than mass spectrometry.

Immunoanalytical methods , such as the enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding of an antibody to its target antigen. While these methods can offer high sensitivity and are suitable for high-throughput screening, the development of a specific antibody for this compound is a significant undertaking. Currently, MS-based methods remain the preferred choice due to their superior specificity and accuracy for quantitative analysis of small molecules like N-acylglycines. researchgate.net While commercial immunoassay services and kits exist for many biomolecules, specific, validated kits for this compound are not commonly reported in scientific literature. genecards.org

In Vitro Experimental Models for Mechanistic Elucidation

To understand the biological roles and metabolic pathways of this compound, researchers use in vitro experimental models. These controlled systems allow for the detailed study of the enzymes responsible for its synthesis and degradation.

Isolated Enzyme Systems and Recombinant Protein Assays for Kinetic and Inhibition Studies

The synthesis and breakdown of N-acylglycines are controlled by specific enzymes. Studying these enzymes in isolation is crucial for understanding their function, substrate specificity, and potential for therapeutic inhibition.

The primary enzyme family responsible for conjugating fatty acids to glycine is Glycine N-acyltransferase (GLYAT) . nih.govdiva-portal.org However, studies using recombinant GLYAT have shown that it has a strong preference for short- to medium-chain acyl-CoAs (typically C2-C10) and is likely not the enzyme responsible for the synthesis of very-long-chain N-acylglycines like this compound. nih.gov

Recent research has identified other enzymes in the GLYAT-like (GLYATL) family that may fulfill this role. researchgate.net Specifically, GLYATL2 and GLYATL3 have been identified as having a preference for long-chain acyl-CoAs. researchgate.netuniprot.org For example, GLYATL2 can use oleoyl-CoA (C18:1) and stearoyl-CoA (C18:0) as substrates, but not docosahexaenoyl-CoA (C22:6). uniprot.org In vitro assays using purified recombinant GLYATL proteins are essential to determine the precise kinetic parameters (e.g., Kₘ and kcat) for docosanoyl-CoA and to confirm their role in this compound biosynthesis.

For degradation, Fatty Acid Amide Hydrolase (FAAH) is a key enzyme that catalyzes the hydrolysis of fatty acid amides, including N-acylglycines, back to the free fatty acid and glycine. elifesciences.orgnih.govgenecards.org Recombinant FAAH can be used in fluorometric or chromatographic assays to measure its hydrolytic activity towards this compound. caymanchem.com These assays are critical for screening potential inhibitors of FAAH, which could modulate the biological levels and activity of this compound.

Table 2: Key Enzymes in N-Acylglycine Metabolism

| Enzyme | Abbreviation | Function | Relevance to this compound |

|---|---|---|---|

| Glycine N-acyltransferase | GLYAT | Synthesis | Unlikely; prefers short/medium-chain acyl-CoAs. nih.gov |

| Glycine N-acyltransferase-like 2/3 | GLYATL2/3 | Synthesis | Likely; active with long-chain acyl-CoAs. researchgate.netuniprot.org |

Table 3: Compound and PubChem CID Table

| Compound Name | PubChem CID |

|---|---|

| This compound | 5496466 |

| Glycine | 750 |

| Docosanoyl-CoA | 644061 |

| Oleoyl-CoA | 5282583 |

| Stearoyl-CoA | 15485 |

| Docosahexaenoyl-CoA | 5282586 |

| N,O-bis(trimethylsilyl)trifluoroacetamide | 23724 |

| Trimethylchlorosilane | 6397 |

Cell-Based Assays for Investigating Cellular Responses and Metabolic Fate

Cell-based assays are indispensable tools in the preclinical investigation of this compound, providing a controlled environment to dissect its molecular interactions, metabolic pathways, and cellular effects. These in vitro models allow researchers to gain foundational insights into how cells process and respond to this long-chain N-acyl glycine before moving to more complex in vivo systems.

A variety of established cell lines are utilized to model different physiological contexts. For instance, mouse neuroblastoma N18TG2 cells are a well-established model for studying the metabolism of fatty acid amides, including long-chain N-acylglycines. asm.orgnih.govresearchgate.net Other cell lines, such as macrophage cell lines (e.g., RAW 264.7), human endothelial cells, and various cancer cell lines, are employed to investigate specific biological activities like anti-inflammatory effects or impacts on cell proliferation. Current time information in Nyong-et-Kellé, CM.mdpi.com

Key experimental approaches in cell-based assays for this compound include:

Metabolic Fate and Biosynthesis Analysis: To trace the metabolic fate of this compound, researchers often use isotopically labeled precursors, such as [1-¹³C]-docosanoic acid or labeled glycine. asm.org Cells are incubated with these labeled compounds, and downstream metabolites are subsequently identified and quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach helps to elucidate the biosynthetic and degradation pathways. For example, studies have established that long-chain N-acylglycines can be formed through the conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by enzymes such as Glycine N-acyltransferase-like 3 (GLYATL3). asm.orgnih.govmdpi.com

Cellular Uptake and Retention Studies: Understanding how this compound enters and remains in cells is crucial. Assays to measure cellular uptake may involve incubating cells with a labeled form of the compound for various time points and at different temperatures. nih.gov A reduction in uptake at lower temperatures (e.g., 4°C) can indicate an energy-dependent transport mechanism like endocytosis. nih.gov Retention studies measure the persistence of the compound or its metabolites within the cell after it has been removed from the culture medium, providing insights into its bioavailability and potential for long-lasting effects. eckerd.edu

Functional Response Assays: A primary goal of cell-based research is to determine the functional consequences of cellular exposure to this compound. A suite of assays is used to measure various cellular responses. ebi.ac.uk

Cell Viability and Cytotoxicity Assays: These are fundamental for determining if the compound has toxic effects. Common methods include the MTT assay, which measures metabolic activity, and the LDH release assay, which detects membrane damage. ebi.ac.uk

Cell Proliferation Assays: To assess the impact on cell growth, researchers use techniques like direct cell counting or BrdU incorporation assays, which measure DNA synthesis. ebi.ac.uk

Apoptosis Assays: These assays detect programmed cell death, often using flow cytometry to identify markers like Annexin V staining.

Gene and Protein Expression Analysis: Techniques such as quantitative reverse transcription PCR (qRT-PCR) and Western blotting are used to measure changes in the expression of specific genes and proteins that may be regulated by this compound. ebi.ac.uk

The table below summarizes common cell-based assays and their applications in the study of N-acyl glycines.

| Assay Type | Methodology | Research Question Addressed | Example Finding for N-Acyl Glycines |

| Metabolic Labeling | Incubation with isotopically labeled precursors (e.g., ¹³C-fatty acids) followed by LC-MS analysis. | How is the compound synthesized and broken down by the cell? | N-acylglycines are formed in N18TG2 cells via conjugation of a fatty acid with glycine. asm.org |

| RNA Interference (RNAi) | Using siRNA to silence specific genes (e.g., GLYATL3). asm.org | Which enzymes are responsible for the compound's metabolism? | Knockdown of GLYATL3 in N18TG2 cells leads to a significant decrease in the levels of long-chain N-acylglycines. asm.orgresearchgate.net |

| Cell Proliferation Assay | Measuring cell growth via cell counting or BrdU incorporation. ebi.ac.uk | Does the compound stimulate or inhibit cell growth? | Certain N-acyl glycines have shown anti-proliferative effects in specific cancer cell lines. diva-portal.org |

| Cellular Uptake Assay | Measuring the amount of labeled compound inside cells over time and under different conditions (e.g., temperature). | How does the compound enter the cell? | Uptake of lipid-based molecules can be an energy-dependent process, characteristic of endocytosis. nih.gov |

These in vitro methodologies provide a foundational, mechanistic understanding of this compound's biology, guiding subsequent preclinical research in animal models.

In Vivo Preclinical Research Models (Animal Models)

Following in vitro characterization, preclinical research on this compound moves to in vivo animal models to understand its physiological roles, metabolic pathways, and therapeutic potential in a whole-organism context. Rodent models are the most frequently used for these investigations.

Rodent Models (e.g., Rattus norvegicus, Mus musculus) for Metabolic and Functional Studies

Functional studies in rodents have often focused on the role of N-acyl glycines in pain and inflammation. For example, N-arachidonoyl glycine, a related compound, was shown to have anti-inflammatory and pain-reducing effects in rat models of inflammatory pain. nih.gov By administering this compound to these animals, researchers can assess its potential effects on behavior, pain thresholds (nociception), and biomarkers of inflammation. pnas.org

Metabolic studies in rodents often involve administering the compound and tracking its conversion to other molecules in various tissues, such as the liver, kidney, and brain, and its excretion. diva-portal.org These studies are critical for understanding the compound's pharmacokinetic profile.

Advanced Animal Models for Lipid Biology and Enzyme Deficiency Research

To investigate the role of this compound in specific disease states, researchers employ more advanced and specialized animal models. These models often replicate aspects of human diseases, providing a more clinically relevant context.

Diet-Induced Obesity (DIO) Models: Since N-acyl amino acids are linked to energy metabolism, rodent models of diet-induced obesity are highly relevant. pnas.orgmdpi.com Mice, particularly the C57BL/6J strain, fed a high-fat diet develop obesity, insulin (B600854) resistance, and other features of metabolic syndrome. labanimal.co.krnih.gov Studying the levels and effects of this compound in these models can reveal its role in regulating metabolic homeostasis.

Genetic Models of Diabetes: Mice such as the db/db mouse, which has a mutation in the leptin receptor gene and develops severe type 2 diabetes, are used to study how N-acyl glycine metabolism is altered in a diabetic state. mdpi.com

Pain Models: To explore the potential analgesic functions of N-acyl glycines, researchers use models of neuropathic pain (e.g., created by nerve injury) or inflammatory pain (e.g., induced by injection of an inflammatory agent). pnas.orgresearchgate.net These models allow for detailed assessment of pain-related behaviors and the efficacy of compounds like this compound in alleviating them.

Genetic Engineering Approaches (e.g., Gene Knockout/Knock-in Models) to Study this compound Pathway Perturbations

Genetic engineering in animal models, particularly mice, offers the most precise method for dissecting the function of specific genes within the this compound metabolic pathway.

Gene Knockout (KO) Models: This approach involves deleting a specific gene to prevent the expression of its corresponding protein. A key example is the generation of mice lacking the gene for Peptidase M20 Domain Containing 1 (PM20D1), an enzyme known to hydrolyze N-acyl amino acids. pnas.org PM20D1-KO mice exhibit significant changes in the levels of various N-acyl amino acids in their blood and tissues. pnas.org Studying these animals revealed that the PM20D1 pathway is a critical regulator of N-acyl amino acid levels in vivo and that these lipids play roles in controlling energy metabolism and pain sensation. pnas.org Similar knockout strategies could be applied to enzymes predicted to be responsible for this compound synthesis, such as GLYATL3, to definitively establish their function in vivo. nih.gov

Gene Knock-in (KI) Models: In contrast to knockout models, knock-in models involve inserting or replacing a gene. This could be used to introduce a mutation that alters an enzyme's activity or to insert a reporter gene (like GFP) to track the enzyme's expression in different tissues.

The table below summarizes the application of various animal models in N-acyl glycine research.

| Model Type | Species | Approach | Research Focus | Key Findings |

| Standard Rodent Model | Rattus norvegicus (Rat) | Administration of N-acyl glycines. | Functional studies (pain, inflammation). | N-arachidonoyl glycine exhibits anti-nociceptive effects in inflammatory pain models. nih.gov |

| Diet-Induced Obesity | Mus musculus (Mouse) | High-fat diet feeding. | Role in metabolic syndrome, energy homeostasis. | High-fat diets induce obesity and insulin resistance, providing a context to study lipid signaling. nih.gov |

| Gene Knockout | Mus musculus (Mouse) | Deletion of the Pm20d1 gene. | Elucidating the function of a key metabolic enzyme. | PM20D1 is a dominant regulator of N-acyl amino acid levels in vivo and influences metabolism and nociception. pnas.org |

Through these in vivo approaches, from standard rodent observations to sophisticated genetic manipulations, researchers can build a comprehensive picture of this compound's role in health and disease.

Future Research Directions and Emerging Avenues for N Docosanoylglycine Studies Non Clinical

Exploration of Undiscovered Biological Roles and Bioactivity

The known biological functions of N-acylglycines, including their involvement in pain perception, inflammation, and metabolic regulation, provide a foundation for exploring the specific bioactivities of N-docosanoylglycine. Future non-clinical research should focus on several key areas to uncover its potentially unique biological roles. Given that long-chain fatty acid amides are recognized as important signaling lipids, it is plausible that this compound has specific functions within the central nervous system and other tissues. nih.gov

Investigations could probe the involvement of this compound in neurological processes, considering the established roles of other N-acyl amides in the endocannabinoid system and as signaling molecules in the brain. frontiersin.org Research into its potential modulation of receptors and ion channels, which are known targets for other lipid amides, could reveal novel therapeutic targets. Furthermore, the metabolism of very-long-chain fatty acids is crucial for various physiological functions, and disruptions have been linked to several diseases. frontiersin.org Therefore, exploring the role of this compound in the context of metabolic disorders, such as dyslipidemia and insulin (B600854) resistance, is a promising avenue. The anti-inflammatory and immunomodulatory properties characteristic of the N-acyl amide class also warrant specific investigation for this compound, potentially uncovering unique mechanisms related to its very-long-chain acyl component.

Development of Novel Analytical Tools for Comprehensive N-Acylglycine Profiling

A significant hurdle in understanding the biological relevance of this compound is the analytical challenge posed by its very-long-chain structure. The development of novel and more sensitive analytical tools is paramount for its comprehensive profiling in biological matrices. Current methods for the analysis of N-acylglycines primarily rely on liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.com

Future advancements should aim to overcome the challenges associated with the analysis of very-long-chain lipids, such as their low volatility and potential for poor chromatographic resolution. researchgate.net This includes the development of optimized extraction protocols from complex biological samples and advanced derivatization strategies to enhance ionization efficiency and improve detection limits in mass spectrometry. rsc.org The creation of targeted lipidomics platforms specifically designed for the sensitive and specific quantification of a broad range of N-acylglycines, including very-long-chain species, will be instrumental. mdpi.com Furthermore, the synthesis of stable isotope-labeled internal standards for this compound is crucial for accurate quantification in complex biological samples. The application of high-resolution mass spectrometry will be vital for the unambiguous identification and structural elucidation of this compound and its potential metabolites.

Systems Biology and Multi-omics Approaches to this compound Networks

To fully comprehend the biological significance of this compound, it is essential to move beyond the study of the single molecule and investigate its interactions within complex biological networks. Systems biology and multi-omics approaches offer a powerful framework for achieving this holistic understanding. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the pathways and processes influenced by this compound.

Future studies could employ multi-omics strategies to identify the enzymes and genes involved in the biosynthesis and degradation of this compound, such as members of the glycine (B1666218) N-acyltransferase (GLYAT) family. nih.govuniprot.org For instance, investigating the transcriptomic and proteomic changes in response to altered this compound levels can reveal its downstream signaling pathways and molecular targets. nih.gov Correlation network analysis, integrating lipidomics data with other omics layers, can help to uncover novel relationships between this compound and other metabolites, proteins, and genes, thereby elucidating its role in cellular homeostasis and disease. zoores.ac.cnmdpi.com Such integrative approaches will be instrumental in placing this compound within the broader context of lipid metabolism and cellular signaling, paving the way for a deeper understanding of its physiological and pathophysiological relevance. nih.govelifesciences.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-docosanoylglycine, and how can experimental parameters be optimized for reproducibility?

- Methodological Answer: this compound synthesis typically involves coupling docosanoic acid with glycine derivatives via carbodiimide-mediated amidation. Optimization requires strict control of stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to glycine), reaction temperature (0–4°C to minimize hydrolysis), and purification via column chromatography (silica gel, chloroform/methanol gradient). Reproducibility hinges on documenting solvent purity, catalyst concentration, and intermediate characterization (e.g., TLC, NMR) at each step .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (C24H47NO3, expected [M+H]<sup>+</sup> at m/z 398.36) and detect impurities.

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify acyl chain integration (e.g., δ 2.2 ppm for α-CH2 of the amide) and glycine backbone signals.

- FTIR : Confirm amide I band (~1650 cm<sup>-1</sup>) and carboxylic acid absence (ensuring complete conjugation). Purity ≥95% is critical for biological studies .

Q. What solvent systems and storage conditions ensure this compound stability in vitro?

- Methodological Answer: The compound is lipid-soluble; dissolve in DMSO (10 mM stock) or ethanol, avoiding aqueous buffers without surfactants. Store at –20°C under nitrogen to prevent oxidation. Monitor degradation via periodic HPLC; >10% degradation over 6 months warrants reformulation. Stability studies should report temperature, humidity, and light exposure .

Advanced Research Questions

Q. How do conflicting data on this compound’s interaction with lipid bilayers arise, and what methodologies resolve these discrepancies?

- Methodological Answer: Contradictions in membrane permeability studies (e.g., differential fluorescence quenching) may stem from bilayer composition (e.g., DOPC vs. cholesterol-enriched membranes) or probe selection (e.g., Laurdan vs. DiI). Resolve by standardizing model membranes, using calorimetry (DSC) to assess phase behavior, and validating with molecular dynamics simulations (e.g., GROMACS) to quantify insertion energetics .

Q. What experimental designs mitigate batch-to-batch variability in this compound’s biological activity assays?

- Methodological Answer: Implement quality control (QC) protocols:

- Pre-assay normalization : Adjust concentrations using UV-Vis (λmax 210 nm) or quantitative NMR.

- Positive controls : Include a reference compound (e.g., palmitoylglycine) in each assay plate.

- Blinded analysis : Assign sample codes randomly to avoid observer bias. Publish raw data and QC metrics (e.g., Z’-factor >0.5) in supplementary files .

Q. How can computational modeling predict this compound’s metabolic fate in mammalian systems?

- Methodological Answer: Use in silico tools:

- ADMET predictors (e.g., SwissADME): Estimate logP (~6.2), CYP450 metabolism (prioritize CYP3A4/2C9 isoforms).

- Docking simulations (AutoDock Vina): Model interactions with fatty acid transport proteins (e.g., FABP4). Validate predictions with isotopic tracing (<sup>13</sup>C-labeled compound) in hepatocyte cultures .

Q. What are the ethical and methodological considerations for in vivo studies of this compound’s neuroprotective effects?

- Methodological Answer: Follow NIH guidelines for preclinical research:

- Dose justification : Base on allometric scaling from in vitro IC50 values.

- Blinding and randomization : Use coded treatment groups and automated behavioral assays (e.g., Morris water maze).

- 3Rs compliance : Minimize animal use via power analysis; report attrition rates and exclusion criteria transparently .

Q. How do environmental factors influence this compound’s degradation in ecotoxicological studies?

- Methodological Answer: Conduct OECD-compliant biodegradation tests:

- Aqueous photolysis : Expose to UV light (λ 254 nm) and quantify half-life via LC-MS.

- Soil microbiota assays : Incubate with loam soil (20% moisture) and monitor by <sup>13</sup>C-NMR. Correlate degradation rates with microbial diversity (16S rRNA sequencing) .

Guidance for Data Reporting

- Tables : Include QC parameters (e.g., batch purity, solvent residuals) and statistical tests (ANOVA with post-hoc corrections).

- Contradictions : Discuss potential sources (e.g., assay sensitivity limits, confounding variables) and propose validation experiments .

- Reproducibility : Share synthetic protocols, raw spectra, and code for simulations in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.